

# Molecular weight and formula of 3-Methoxypropanoic acid

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## Compound of Interest

Compound Name: 3-Methoxypropanoic acid

Cat. No.: B1676782

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## An In-depth Technical Guide to 3-Methoxypropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **3-Methoxypropanoic acid**, a valuable building block in organic and pharmaceutical chemistry. It details the compound's physicochemical properties, experimental protocols for its synthesis and analysis, and its relationship to biologically active molecules.

### Core Compound Data

**3-Methoxypropanoic acid**, also known as 3-methoxypropionic acid, is a simple alkoxy acid. Its structure incorporates both an ether and a carboxylic acid functional group, making it a versatile intermediate in chemical synthesis.<sup>[1][2]</sup>

### Physicochemical and Spectroscopic Data

The key quantitative data for **3-Methoxypropanoic acid** are summarized in the table below, compiled from various chemical data sources.

Property	Value	References
Molecular Formula	C <sub>4</sub> H <sub>8</sub> O <sub>3</sub>	[3]
Molecular Weight	104.10 g/mol	[3][4]
CAS Number	2544-06-1	[3][4]
Appearance	Colorless liquid/oil	[1][2]
Boiling Point	116 °C at 9 mmHg236.9 °C at 760 mmHg	[2][4]
Density	1.108 g/mL at 25 °C	[4]
Refractive Index	n <sub>20</sub> /D 1.420	[4]
Flash Point	113 °C (closed cup)	[4]
Solubility	Soluble in Chloroform, Methanol	[2]

## Experimental Protocols

Detailed methodologies for the synthesis and analysis of **3-Methoxypropanoic acid** are crucial for its application in research and development.

### Synthesis of 3-Methoxypropanoic Acid

A common and efficient method for the preparation of **3-Methoxypropanoic acid** involves a two-step process: (1) a base-catalyzed Michael addition of methanol to methyl acrylate to form methyl 3-methoxypropionate, followed by (2) hydrolysis of the resulting ester.

#### Step 1: Synthesis of Methyl 3-methoxypropionate

This procedure is adapted from established methods for the Michael addition of alcohols to acrylates.

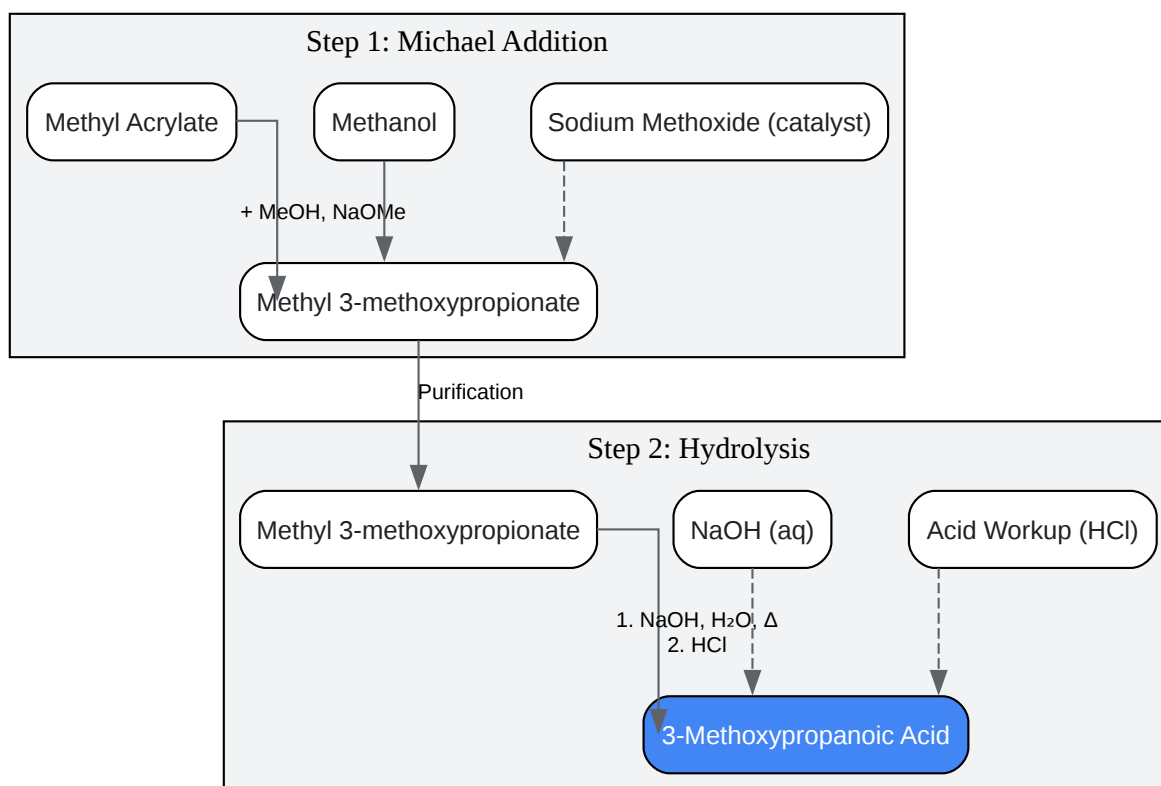
- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add methanol (molar ratio of 2.0-3.0 equivalents relative to methyl acrylate) and a catalytic amount of sodium methoxide (5-15% by weight of methanol).

- **Addition of Reactant:** While stirring vigorously, slowly add methyl acrylate (1.0 equivalent) dropwise to the methanol solution over several hours. The reaction is exothermic, and the temperature should be maintained between 45-60 °C.
- **Reaction Monitoring:** Allow the reaction to proceed for an additional 2-6 hours after the addition is complete. The progress can be monitored by Gas Chromatography (GC) to confirm the consumption of methyl acrylate.
- **Workup:** Upon completion, cool the reaction mixture to below 35 °C. Carefully neutralize the sodium methoxide catalyst by adding a stoichiometric amount of a strong acid, such as concentrated sulfuric acid or phosphoric acid.
- **Purification:** The crude methyl 3-methoxypropionate can be purified by fractional distillation under reduced pressure.

## Step 2: Hydrolysis to **3-Methoxypropanoic Acid**

This is a standard ester hydrolysis procedure.

- **Reaction Setup:** In a round-bottom flask, dissolve the purified methyl 3-methoxypropionate from Step 1 in an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide (typically 1.1-1.5 equivalents).
- **Hydrolysis:** Heat the mixture to reflux and stir for 2-4 hours, or until TLC or GC analysis indicates the complete disappearance of the starting ester.
- **Workup:** Cool the reaction mixture in an ice bath and carefully acidify with a strong acid (e.g., HCl) to a pH of approximately 2-3.
- **Extraction:** Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate or dichloromethane.
- **Purification:** Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield **3-Methoxypropanoic acid**. Further purification can be achieved by vacuum distillation.



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Synthetic pathway for **3-Methoxypropanoic acid**.

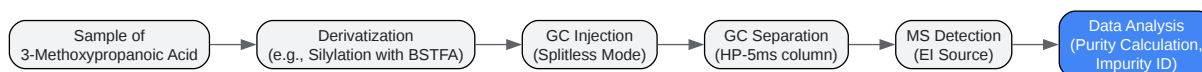
## Analytical Protocol: Purity Determination by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for determining the purity of **3-Methoxypropanoic acid** and identifying potential impurities. As a carboxylic acid, derivatization is often recommended to improve volatility and chromatographic peak shape.

- Sample Preparation and Derivatization (Silylation):
  - Accurately weigh approximately 1-5 mg of the **3-Methoxypropanoic acid** sample into a vial.
  - Evaporate to complete dryness under a stream of nitrogen if dissolved in a solvent.

- Add 50  $\mu\text{L}$  of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 50  $\mu\text{L}$  of a suitable solvent like pyridine or acetonitrile.
- Cap the vial tightly and heat at 60-70  $^{\circ}\text{C}$  for 30 minutes to ensure complete derivatization.
- Cool the sample to room temperature before analysis.
- Instrumentation and Conditions:
  - Gas Chromatograph: Agilent 7890B GC or equivalent.
  - Mass Spectrometer: Agilent 5977A MSD or equivalent.
  - Column: A non-polar column such as an HP-5ms (30 m x 0.25 mm i.d., 0.25  $\mu\text{m}$  film thickness) is recommended.
  - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  - Oven Temperature Program:
    - Initial temperature: 60  $^{\circ}\text{C}$ , hold for 2 minutes.
    - Ramp to 180  $^{\circ}\text{C}$  at a rate of 10  $^{\circ}\text{C}/\text{min}$ .
    - Ramp to 280  $^{\circ}\text{C}$  at a rate of 25  $^{\circ}\text{C}/\text{min}$ , hold for 5 minutes.
  - Injector: 250  $^{\circ}\text{C}$ , splitless mode.
  - MS Ion Source: 230  $^{\circ}\text{C}$ .
  - MS Quadrupole: 150  $^{\circ}\text{C}$ .
  - Data Acquisition: Scan mode (e.g., m/z 40-550) for impurity identification and Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification.
- Data Analysis:

- The purity is calculated based on the peak area percentage of the derivatized **3-Methoxypropanoic acid** relative to the total peak area of all integrated peaks.
- Mass spectra of unknown peaks can be compared against spectral libraries (e.g., NIST) for tentative identification of impurities.



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Workflow for GC-MS analysis of **3-Methoxypropanoic acid**.

## Relevance in Drug Development and Biological Systems

While **3-Methoxypropanoic acid** itself is primarily an organic intermediate, structurally related compounds are known to possess significant biological activity. For instance, 3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA), a microbial metabolite of dietary polyphenols, has been studied for its effects on enhancing muscle strength and improving hepatic lipid metabolism. Research has indicated that HMPA may exert some of its effects by inhibiting pathways related to protein catabolism during exhaustive exercise. Such findings highlight the potential for derivatives of methoxypropanoic acid scaffolds to interact with biological targets, making them of interest in drug discovery and development programs.

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## References

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